molecular formula C9H14O4 B13663995 4-[(Tetrahydro-2H-pyran-2-yl)oxy]dihydrofuran-2(3H)-one

4-[(Tetrahydro-2H-pyran-2-yl)oxy]dihydrofuran-2(3H)-one

Cat. No.: B13663995
M. Wt: 186.20 g/mol
InChI Key: ZHXWAVZGFYVIDX-UHFFFAOYSA-N
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Description

4-[(Tetrahydro-2H-pyran-2-yl)oxy]dihydrofuran-2(3H)-one is an organic compound that features a tetrahydropyranyl group attached to a dihydrofuranone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Tetrahydro-2H-pyran-2-yl)oxy]dihydrofuran-2(3H)-one typically involves the reaction of dihydrofuranone with tetrahydropyranyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an anhydrous solvent like tetrahydrofuran at low temperatures to ensure high yield and purity .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

4-[(Tetrahydro-2H-pyran-2-yl)oxy]dihydrofuran-2(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lactones, while reduction can produce alcohols .

Scientific Research Applications

4-[(Tetrahydro-2H-pyran-2-yl)oxy]dihydrofuran-2(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(Tetrahydro-2H-pyran-2-yl)oxy]dihydrofuran-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(Tetrahydro-2H-pyran-2-yl)oxy]phenol
  • 4-[(Tetrahydro-2H-pyran-2-yl)oxy]butanal
  • O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine

Uniqueness

Its combination of a tetrahydropyranyl group with a dihydrofuranone moiety sets it apart from other similar compounds .

Properties

Molecular Formula

C9H14O4

Molecular Weight

186.20 g/mol

IUPAC Name

4-(oxan-2-yloxy)oxolan-2-one

InChI

InChI=1S/C9H14O4/c10-8-5-7(6-12-8)13-9-3-1-2-4-11-9/h7,9H,1-6H2

InChI Key

ZHXWAVZGFYVIDX-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OC2CC(=O)OC2

Origin of Product

United States

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